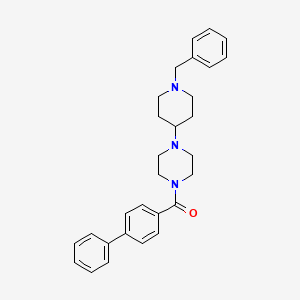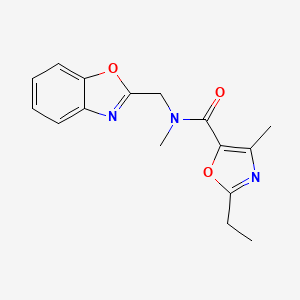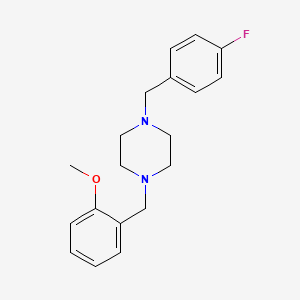![molecular formula C15H22N6O2 B5170818 N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5170818.png)
N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as ODQ and is widely used in biochemical and physiological research.
Mecanismo De Acción
ODQ inhibits the activity of sGC by binding to the heme moiety of the enzyme. This prevents the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in many physiological processes. By inhibiting sGC, ODQ can modulate the activity of downstream effectors that are regulated by cGMP.
Biochemical and Physiological Effects:
ODQ has been shown to have a range of biochemical and physiological effects. Inhibition of sGC by ODQ can lead to decreased cGMP levels, which can affect various cellular processes. ODQ has been shown to decrease blood pressure in animal models, which is likely due to its ability to inhibit sGC in vascular smooth muscle cells. ODQ has also been shown to inhibit platelet aggregation and neurotransmitter release, suggesting a potential role in the treatment of cardiovascular and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ODQ is a potent and selective inhibitor of sGC, making it a valuable tool for investigating the role of this enzyme in various physiological processes. However, ODQ has some limitations in lab experiments. It can be difficult to work with due to its low solubility in aqueous solutions, and it can also be subject to degradation over time. Additionally, ODQ is not suitable for in vivo experiments due to its poor bioavailability.
Direcciones Futuras
There are several future directions for research involving ODQ. One area of interest is the development of new sGC inhibitors that are more soluble and have better bioavailability. Another potential direction is the investigation of the role of sGC in cancer biology, as there is evidence that sGC signaling may play a role in tumor growth and metastasis. Additionally, further research is needed to fully understand the physiological effects of ODQ and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of ODQ involves the reaction of 6-bromo-3-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazine with 4-methoxy-1-piperidine in the presence of a palladium catalyst. The reaction yields N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, which is then purified through a series of chromatography steps.
Aplicaciones Científicas De Investigación
ODQ is widely used in scientific research as a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and neurological functions. ODQ has been used to investigate the role of sGC in various physiological processes, including blood pressure regulation, platelet aggregation, and neurotransmitter release.
Propiedades
IUPAC Name |
N-cyclopentyl-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-22-11-6-8-21(9-7-11)15-14(16-10-4-2-3-5-10)17-12-13(18-15)20-23-19-12/h10-11H,2-9H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISGDTFQSLYUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC3=NON=C3N=C2NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2,3-dimethylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5170738.png)
![3-methoxy-4-[2-(2,3,5-trimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5170752.png)
![N-(5-chloro-2-methylphenyl)-N'-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}urea](/img/structure/B5170758.png)
![10-(4-tert-butylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5170762.png)
![3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5170768.png)

![phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5170773.png)
![2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5170778.png)
![3-methyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170779.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5170787.png)

![1-(4-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5170800.png)
![3-{[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5170814.png)

